hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol
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Overview
Description
Hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a hexanedioic acid backbone and an indole moiety substituted with a methoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution with Methoxyphenyl Group: The indole derivative is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group.
Attachment of Hexanedioic Acid: The final step involves the esterification or amidation of the indole derivative with hexanedioic acid under appropriate conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Binding to cell surface or intracellular receptors, triggering downstream signaling cascades.
Comparison with Similar Compounds
Hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol can be compared with other similar compounds, such as:
Adipic Acid Derivatives: Compounds with similar hexanedioic acid backbones but different substituents.
Indole Derivatives: Compounds with indole moieties substituted with various functional groups.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups attached to different backbones.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
76410-41-8 |
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Molecular Formula |
C30H42N2O7 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C24H32N2O3.C6H10O4/c1-16(2)25-14-19(27)15-29-24-8-6-7-22-21(24)13-23(26(22)17(3)4)18-9-11-20(28-5)12-10-18;7-5(8)3-1-2-4-6(9)10/h6-13,16-17,19,25,27H,14-15H2,1-5H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
FDFXEYSPEFIKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(N2C(C)C)C3=CC=C(C=C3)OC)O.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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